ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its nitro group at the 5-position, a phenyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring
Mechanism of Action
Target of Action
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The nitro group is introduced through nitration reactions, and the ethyl ester is formed via esterification.
For instance, the reaction of 5-nitroindole-2-carboxylic acid with ethanol in the presence of sulfuric acid under reflux conditions can yield ethyl 5-nitro-1H-indole-2-carboxylate . The phenyl group can be introduced through various substitution reactions on the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 5-amino-3-phenyl-1H-indole-2-carboxylate.
Substitution: 3-substituted indole derivatives.
Hydrolysis: 5-nitro-3-phenyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the phenyl group at the 3-position, resulting in different biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: The fluorine substitution at the 5-position alters its electronic properties and reactivity.
3-Phenyl-1H-indole-2-carboxylic acid: The absence of the nitro group and ester functionality changes its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-15(11-6-4-3-5-7-11)13-10-12(19(21)22)8-9-14(13)18-16/h3-10,18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDKSRRVDTYNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.